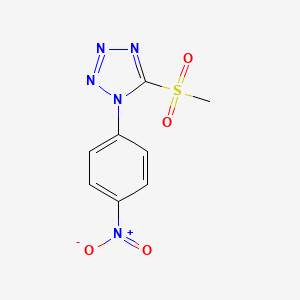![molecular formula C7H4ClFN2 B13663918 3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
3-Chloro-7-fluoroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 3-Chloro-7-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-4-fluoropyridine with acetylene in the presence of a copper complex and a peroxide. This method yields the compound with a high efficiency of 92% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
3-Chloro-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the chloro and fluoro positions, using common reagents like halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Chloro-7-fluoroimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological processes . The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-fluoroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
7-Fluoro-imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the chloro substituent.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
3-Chloro-8-fluoroimidazo[1,2-a]pyridine: This compound has the fluoro group at a different position, which can affect its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C7H4ClFN2 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
3-chloro-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
InChI-Schlüssel |
YHMYAYKMSPAOPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2Cl)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)


![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)




